molecular formula C12H16 B1317564 5-(4-Methylphenyl)-1-pentene CAS No. 51125-14-5

5-(4-Methylphenyl)-1-pentene

Cat. No. B1317564
CAS RN: 51125-14-5
M. Wt: 160.25 g/mol
InChI Key: QILGGMVPBQWAQA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-pentene is a hydrocarbon compound with the chemical formula C12H16. It is also known as 4-methyl-1-penten-5-ene, and it is commonly used in scientific research applications. This compound is synthesized using various methods, and it has several biochemical and physiological effects that make it useful in laboratory experiments.

Scientific Research Applications

Polymer and Material Science Applications

Poly-4-methyl-1-pentene, a related compound, is recognized for its transparent, isotactic high melting point polymer characteristics, making it suitable for different application areas, particularly as a dielectric material in capacitors. Its dielectric performance is comparable to biaxially oriented polypropylene (BOPP), a widely used dielectric material. Poly-4-methyl-1-pentene composites have significant potential in energy storage applications for electrical capacitors, offering desirable properties such as high energy density, high breakdown strength, low dielectric loss, and the capability to operate at high temperatures. The industrial demand for capacitors with these attributes has spurred global research efforts to develop poly-4-methyl-1-pentene-based solutions (Ghule, Laad, & Tiwari, 2021).

Catalysis and Polymerization

The behavior of catalysts for 1-pentene and 4-methyl-1-pentene polymerization has been studied, highlighting the effects of polymerization conditions and substituents on the indenyl ligand. The research underscores the variability in activity and selectivity of different catalysts for these processes, with implications for the synthesis of isotactic polymers and the exploration of polymer molecular weights and structures (Descour et al., 2011).

Advanced Polymer Synthesis Techniques

Amorphous isotactic poly(4-methyl-1-pentene) and its copolymers have been synthesized using zirconium non-metallocene complexes as catalysts for living polymerization. This research opens avenues for chemical modification of functionalized copolymers, leading to the development of materials with novel properties. The ability to prepare linear isotactic copolymers of 4-methyl-1-pentene with other olefins and functionalized olefins showcases the versatility of these catalysts in polymer chemistry (Kisun'ko, Lemenovskii, & Aladyshev, 2006).

Exploration of Isomerization Reactions

Research into isomerization reactions of olefins using ruthenium catalysts, such as the transformation of methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate to methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate, demonstrates the potential for manipulating olefin structures. This has implications for synthetic organic chemistry, providing pathways for the production of compounds with desired configurations and functional groups (Wakamatsu, Nishida, Adachi, & Mori, 2000).

properties

IUPAC Name

1-methyl-4-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILGGMVPBQWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539233
Record name 1-Methyl-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51125-14-5
Record name 1-Methyl-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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